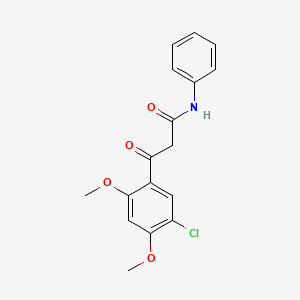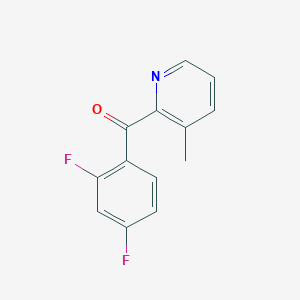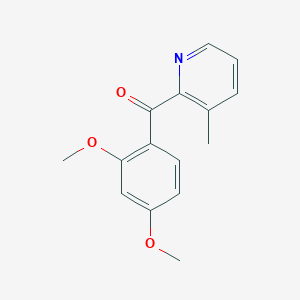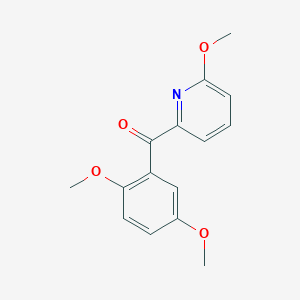
Chlorhydrate d'indoline-5-carbonitrile
Vue d'ensemble
Description
Indoline-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indoline-5-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-5-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médicaments anticancéreux
Les structures d'indoline se retrouvent couramment dans les composés naturels et synthétiques ayant une valeur médicinale et commencent maintenant à être exploitées comme squelette de base de divers médicaments . Elles ont été utilisées dans le développement de médicaments anticancéreux . Le cycle benzénique de l'indoline peut interagir avec les résidus d'acides aminés des protéines de manière hydrophobe, ce qui peut être bénéfique dans le traitement du cancer .
Médicaments antibactériens
Les alcaloïdes liés à l'indoline ont été entièrement développés comme antibiotiques . Avec la résistance croissante des bactéries, les chercheurs se tournent vers la construction de nouveaux échafaudages médicamenteux, et les structures d'indoline jouent un rôle crucial dans ce domaine .
Traitement des maladies cardiovasculaires
Les structures d'indoline ont été utilisées dans le traitement des maladies cardiovasculaires . Leur structure et leurs propriétés uniques les rendent adaptées à la conception de médicaments dans ce domaine .
Médicaments anti-inflammatoires et analgésiques
Les composés d'indoline ont été utilisés dans le développement et la synthèse de médicaments anti-inflammatoires et analgésiques . Leur structure unique leur permet d'interagir avec diverses protéines et résidus d'acides aminés, les rendant efficaces dans ces traitements .
Médicaments antiviraux
Les dérivés d'indoline possèdent diverses activités biologiques, y compris des propriétés antivirales . Cela en fait un élément clé dans le développement de médicaments pour lutter contre diverses maladies virales .
Médicaments antidiabétiques
Les dérivés d'indoline ont également montré un potentiel dans le traitement du diabète . Leurs propriétés et structures uniques en font un domaine de recherche prometteur dans le développement de médicaments antidiabétiques .
Médicaments antipaludiques
Les dérivés d'indoline ont été étudiés pour leurs activités antipaludiques . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antipaludiques .
Médicaments anticholinestérasiques
Les dérivés d'indoline ont montré un potentiel dans le développement de médicaments anticholinestérasiques . Ces médicaments sont utilisés dans le traitement de maladies comme la maladie d'Alzheimer et la myasthénie grave .
Ce ne sont là que quelques-unes des nombreuses applications potentielles du chlorhydrate d'indoline-5-carbonitrile dans la recherche scientifique. Au fur et à mesure que la recherche progresse, il est probable que d'autres applications seront découvertes .
Mécanisme D'action
Target of Action
Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action
Mode of Action
The mode of action of Indoline-5-carbonitrile hydrochloride involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property likely contributes to the interaction of Indoline-5-carbonitrile hydrochloride with its targets, leading to changes in the targets’ function .
Biochemical Pathways
Indoline-5-carbonitrile hydrochloride, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-5-carbonitrile hydrochloride may influence a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of Indoline-5-carbonitrile hydrochloride’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including indoline-5-carbonitrile hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.
Cellular Effects
Indoline-5-carbonitrile hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . By binding to specific receptors on the cell surface, indoline-5-carbonitrile hydrochloride can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of indoline-5-carbonitrile hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, indoline-5-carbonitrile hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoline-5-carbonitrile hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to indoline-5-carbonitrile hydrochloride in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of indoline-5-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.
Metabolic Pathways
Indoline-5-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation . The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of indoline-5-carbonitrile hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of indoline-5-carbonitrile hydrochloride within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
Indoline-5-carbonitrile hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of indoline-5-carbonitrile hydrochloride is an important factor in determining its biological activity and efficacy.
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZEXJPRIRIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-98-5 | |
| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
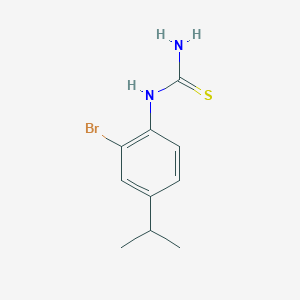
![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
